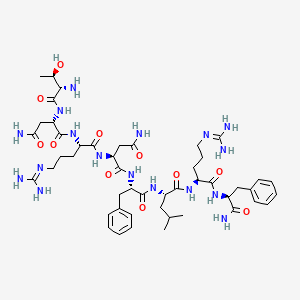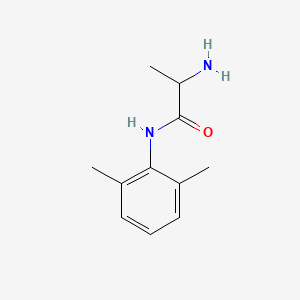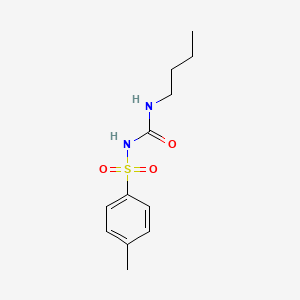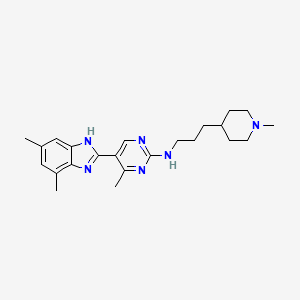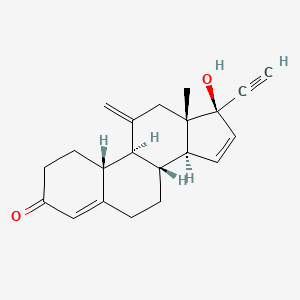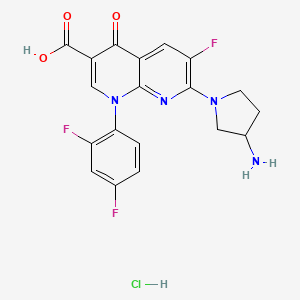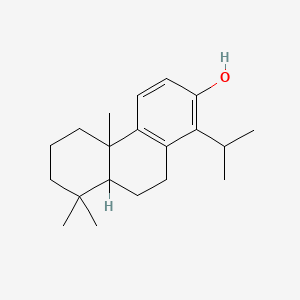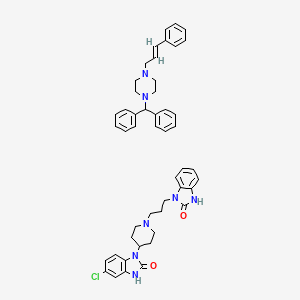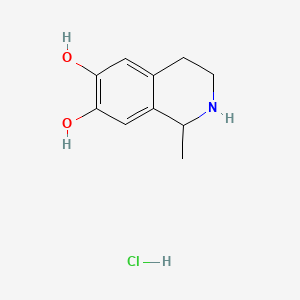
(+/-)-Salsolinol hydrochloride
説明
Hydrochlorides are acid salts resulting from the reaction of hydrochloric acid with an organic base, such as an amine . They are commonly used in medications to improve water solubility, which can enhance absorption into the bloodstream .
Molecular Structure Analysis
The molecular structure of a hydrochloride depends on the organic base it’s derived from. Generally, hydrochlorides exist in an open elongated state with local 1D stacking .Chemical Reactions Analysis
Hydrochlorides can undergo various chemical reactions, including hydrolysis . In hydrolysis, the hydrochloride reacts with water to form the free base and hydrochloric acid .Physical And Chemical Properties Analysis
Hydrochlorides generally have improved water solubility compared to their free base forms . This can affect their absorption and distribution in the body.科学的研究の応用
Neurological and Behavioral Effects
Salsolinol hydrochloride, as a condensation product of dopamine and acetaldehyde, has been studied extensively in the context of its neurological and behavioral implications. Research indicates that salsolinol may contribute to the rewarding effects associated with certain behaviors, potentially acting through the endogenous central opioid system, particularly the mu-opioid receptor. This is evidenced by studies where the rewarding effect of salsolinol, especially under psychological stress, involved the central opioid system, and the selective mu-opioid receptor antagonist beta-funaltrexamine significantly attenuated the salsolinol-induced place preference (Matsuzawa, Suzuki, & Misawa, 2000). Additionally, salsolinol was found to induce reinforcing effects in the posterior ventral tegmental area (VTA) of Wistar rats, with these effects mediated by activation of DA neurons and local 5-HT3 receptors (Rodd et al., 2008).
Influence on Cardiac Function
Research has also explored the effects of salsolinol on cardiac function. A study demonstrated that salsolinol attenuates doxorubicin-induced chronic heart failure in rats and improves mitochondrial function in H9c2 cardiomyocytes. The therapeutic effects of salsolinol on chronic heart failure are possibly related to ameliorating cardiomyocyte function, resulting in the promotion of mitochondrial respiratory and energy metabolism. The potential mechanism might be related to downregulating the mitochondrial calcium uniporter (MCU) pathway (Wen et al., 2019).
Role in Prolactin Secretion
Salsolinol is involved in the regulatory process of prolactin (PRL) secretion. Studies on cattle have shown that salsolinol stimulates the release of PRL, with the potency of the PRL-releasing response differing with the physiological status of the subjects (Hashizume et al., 2010). Similar effects have been observed in other ruminants, demonstrating that salsolinol has PRL-releasing activity both in vivo and in vitro, making it a strong candidate for the factor having PRL-releasing activity (Hashizume et al., 2008).
Potential Antidiabetic Effects
In a study conducted on diabetic mice, oral administration of salsolinol showed significant attenuation of fasting glucose and induced insulin secretion, suggesting that salsolinol can be a potent agent for the treatment of diabetes. The hypoglycemic effect of salsolinol may be related to the stimulation of AMPK and an increase in insulin release (Su et al., 2018).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
1-methyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2.ClH/c1-6-8-5-10(13)9(12)4-7(8)2-3-11-6;/h4-6,11-13H,2-3H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSVCGYSRZYNJMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=CC(=C(C=C2CCN1)O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60990913 | |
| Record name | 1-Methyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60990913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(+/-)-Salsolinol hydrochloride | |
CAS RN |
70681-20-8, 79923-51-6 | |
| Record name | 1-Methyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60990913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SALSOLINOL HYDROCHLORIDE, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1C0F27WEAL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



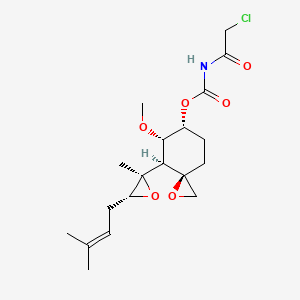
![[[[4'-(6-amino-5H-purin-9-ium-9-yl)-1,3,5-trinitrospiro[cyclohexa-1,3-diene-6,2'-furo[3,4-d][1,3]dioxole]-6'-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] phosphate](/img/structure/B1681329.png)
